molecular formula C19H20N4O3S B3885044 3-(9-benzylidene-6,7,8,9-tetrahydro-1H-[1,2,4]triazolo[1,5-a]quinazolin-10-ium-1-yl)-1-propanesulfonate

3-(9-benzylidene-6,7,8,9-tetrahydro-1H-[1,2,4]triazolo[1,5-a]quinazolin-10-ium-1-yl)-1-propanesulfonate

Cat. No.: B3885044
M. Wt: 384.5 g/mol
InChI Key: MOLFZSJIGCUNHY-FOWTUZBSSA-N
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Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . Quinazolines are another class of compounds that have been extensively studied for their medicinal properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

1,2,4-Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles are diverse and depend on the specific substituents present on the triazole ring. They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole-containing compounds depend on the specific substituents present on the triazole ring. They are generally stable compounds and exhibit good solubility in polar solvents .

Mechanism of Action

The mechanism of action of 1,2,4-triazole-containing compounds is diverse and depends on the specific biological target. They are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .

Future Directions

The future research in this area is likely to focus on the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Properties

IUPAC Name

3-[(9E)-9-benzylidene-7,8-dihydro-6H-[1,2,4]triazolo[1,5-a]quinazolin-1-ium-1-yl]propane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c24-27(25,26)11-5-10-22-14-21-19-20-13-17-9-4-8-16(18(17)23(19)22)12-15-6-2-1-3-7-15/h1-3,6-7,12-14H,4-5,8-11H2/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLFZSJIGCUNHY-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC3=CC=CC=C3)C1)N4C(=NC=[N+]4CCCS(=O)(=O)[O-])N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(/C(=C/C3=CC=CC=C3)/C1)N4C(=NC=[N+]4CCCS(=O)(=O)[O-])N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(9-benzylidene-6,7,8,9-tetrahydro-1H-[1,2,4]triazolo[1,5-a]quinazolin-10-ium-1-yl)-1-propanesulfonate
Reactant of Route 2
Reactant of Route 2
3-(9-benzylidene-6,7,8,9-tetrahydro-1H-[1,2,4]triazolo[1,5-a]quinazolin-10-ium-1-yl)-1-propanesulfonate
Reactant of Route 3
Reactant of Route 3
3-(9-benzylidene-6,7,8,9-tetrahydro-1H-[1,2,4]triazolo[1,5-a]quinazolin-10-ium-1-yl)-1-propanesulfonate
Reactant of Route 4
Reactant of Route 4
3-(9-benzylidene-6,7,8,9-tetrahydro-1H-[1,2,4]triazolo[1,5-a]quinazolin-10-ium-1-yl)-1-propanesulfonate
Reactant of Route 5
Reactant of Route 5
3-(9-benzylidene-6,7,8,9-tetrahydro-1H-[1,2,4]triazolo[1,5-a]quinazolin-10-ium-1-yl)-1-propanesulfonate
Reactant of Route 6
3-(9-benzylidene-6,7,8,9-tetrahydro-1H-[1,2,4]triazolo[1,5-a]quinazolin-10-ium-1-yl)-1-propanesulfonate

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